

Technical Support Center: N-(3-Oxohexanoyl)-L-homoserine lactone (OHL)

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Compound of Interest

Compound Name: *N-(3-Oxohexanoyl)-L-homoserine lactone*

Cat. No.: B015394

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Welcome to the technical support center for **N-(3-Oxohexanoyl)-L-homoserine lactone (OHL)**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the insolubility and handling of OHL in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is N-(3-Oxohexanoyl)-L-homoserine lactone (OHL), and why is its solubility important?

A1: N-(3-Oxohexanoyl)-L-homoserine lactone (OHL), also known as 3-oxo-C6-HSL, is a small signaling molecule involved in bacterial quorum sensing.[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on their population density.[2] Proper solubilization of OHL is critical for in vitro and in vivo experiments to ensure accurate and reproducible results in studies of biofilm formation, virulence factor expression, and antibiotic production.[1]

Q2: What are the general solubility properties of OHL?

A2: OHL is a white solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and chloroform.[3][4] It has limited solubility in water.[3] The stability of OHL is a key consideration, as it is susceptible to hydrolysis of its lactone ring, a process known as lactonolysis, especially at neutral or basic pH.[5][6]

Q3: How should I store OHL to ensure its stability?

A3: OHL powder should be stored at -20°C for long-term stability, where it can be stable for at least two years.[1] Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C and used within one to six months, respectively.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q4: Can I dissolve OHL directly in aqueous buffers?

A4: Direct dissolution of OHL in aqueous buffers is challenging due to its limited solubility and susceptibility to hydrolysis.[3][6] It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous experimental medium.

Troubleshooting Guide

Issue: Precipitate formation when preparing OHL solutions.

Possible Cause 1: Low solubility in the chosen solvent.

- Solution: Ensure you are using a recommended solvent. For high concentrations, DMSO or chloroform are suitable choices.[3][4] If using a co-solvent system for aqueous solutions, ensure the final concentration of the organic solvent is sufficient to maintain solubility.

Possible Cause 2: "Salting out" effect.

- Solution: When diluting a concentrated OHL stock in an organic solvent into an aqueous buffer, localized high concentrations can lead to precipitation. To avoid this, add the stock solution dropwise while vortexing or stirring the buffer.

Possible Cause 3: Temperature effects.

- Solution: If you observe precipitation upon cooling, gentle warming and/or sonication can help redissolve the compound.[3] However, be cautious with temperature, as excessive heat can accelerate degradation.

Possible Cause 4: Hydrolysis in aqueous solutions.

- Solution: OHL is prone to lactonolysis at neutral to basic pH.[5] If working with aqueous solutions for extended periods, consider using a slightly acidic buffer ($\text{pH} < 7$) to improve stability. Prepare fresh aqueous solutions before each experiment.

Issue: Inconsistent or no biological activity observed.

Possible Cause 1: Degradation of OHL.

- Solution: Ensure proper storage of both the powder and stock solutions. Avoid repeated freeze-thaw cycles.[3] The lactone ring of OHL is susceptible to hydrolysis, especially in aqueous solutions with a neutral or alkaline pH.[5] Prepare fresh dilutions in aqueous media immediately before use.

Possible Cause 2: Inaccurate concentration of the stock solution.

- Solution: Verify the initial weighing of the OHL powder and the volume of the solvent used. Use calibrated equipment for accurate measurements.

Possible Cause 3: Interaction with experimental components.

- Solution: Some plastics may adsorb hydrophobic molecules like OHL. Consider using glass or low-adhesion polypropylene labware.

Quantitative Data Summary

The following tables provide a summary of the solubility and stability data for OHL.

Table 1: Solubility of **N-(3-Oxohexanoyl)-L-homoserine lactone** (OHL)

Solvent	Concentration	Observations	Reference
DMSO	100 mg/mL (468.98 mM)	Ultrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is recommended.	[3]
Chloroform	50 mg/mL	Clear, colorless solution (data for a similar compound, N-(3-Oxo-octanoyl)-L-homoserine lactone).	[4]
Co-solvent System 1	≥ 2.5 mg/mL (11.72 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Clear solution.	[3]
Co-solvent System 2	≥ 2.5 mg/mL (11.72 mM)	10% DMSO, 90% (20% SBE-β-CD in Saline). Clear solution.	[3]
Co-solvent System 3	≥ 2.5 mg/mL (11.72 mM)	10% DMSO, 90% Corn Oil. Clear solution.	[3]

Table 2: Stability of **N-(3-Oxohexanoyl)-L-homoserine lactone (OHL)**

Condition	Stability	Notes	Reference
Powder at -20°C	Stable for at least 2 years	Protect from light and moisture.	[1]
In anhydrous solvent at -80°C	Up to 6 months	Aliquot to avoid freeze-thaw cycles.	[3]
In anhydrous solvent at -20°C	Up to 1 month	Aliquot to avoid freeze-thaw cycles.	[3]
Aqueous solution (neutral/basic pH)	Unstable	Undergoes pH-dependent lactonolysis.	[5][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

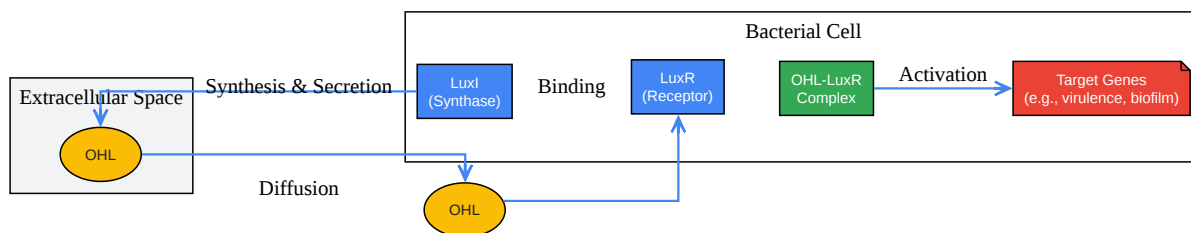
- Weigh the desired amount of OHL powder in a sterile microcentrifuge tube.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
- Vortex the solution vigorously.
- If the OHL does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
- Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes.
- Store the aliquots at -20°C or -80°C.

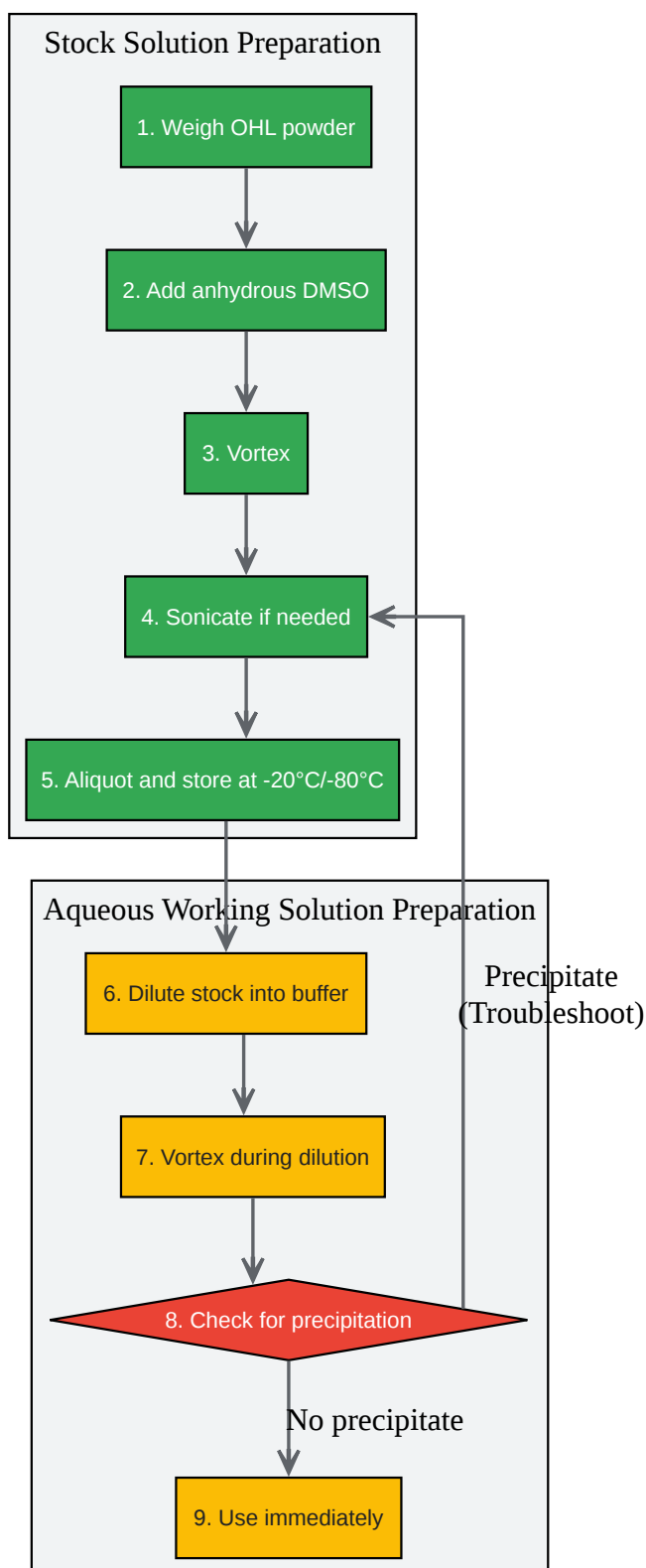
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System

This protocol is an example for preparing a 1 mL working solution.

- Prepare a 25 mg/mL stock solution of OHL in DMSO following Protocol 1.
- In a sterile tube, add 100 μ L of the 25 mg/mL OHL stock solution to 400 μ L of PEG300. Mix thoroughly by vortexing.
- Add 50 μ L of Tween-80 to the mixture and vortex until the solution is homogeneous.
- Add 450 μ L of saline to bring the total volume to 1 mL. Vortex to ensure complete mixing.
- This will result in a 2.5 mg/mL working solution of OHL.^[3] Use this solution immediately for your experiment.

Visualizations





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